molecular formula C8H4ClF2NS B13568078 3-Chloro-7-(difluoromethyl)-1,2-benzothiazole

3-Chloro-7-(difluoromethyl)-1,2-benzothiazole

Cat. No.: B13568078
M. Wt: 219.64 g/mol
InChI Key: YVBIJHUIHLGLJS-UHFFFAOYSA-N
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Description

3-Chloro-7-(difluoromethyl)-1,2-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 3rd position and a difluoromethyl group at the 7th position on the benzothiazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(difluoromethyl)-1,2-benzothiazole typically involves the introduction of the chloro and difluoromethyl groups onto the benzothiazole ring. One common method involves the chlorination of a precursor benzothiazole compound followed by the introduction of the difluoromethyl group using a difluoromethylating agent. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(difluoromethyl)-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

3-Chloro-7-(difluoromethyl)-1,2-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(difluoromethyl)-1,2-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chloro and difluoromethyl groups can influence its binding affinity and selectivity for these targets, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-7-(trifluoromethyl)-1,2-benzothiazole
  • 3-Chloro-7-(methyl)-1,2-benzothiazole
  • 3-Chloro-7-(ethyl)-1,2-benzothiazole

Uniqueness

3-Chloro-7-(difluoromethyl)-1,2-benzothiazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H4ClF2NS

Molecular Weight

219.64 g/mol

IUPAC Name

3-chloro-7-(difluoromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H4ClF2NS/c9-7-4-2-1-3-5(8(10)11)6(4)13-12-7/h1-3,8H

InChI Key

YVBIJHUIHLGLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)SN=C2Cl

Origin of Product

United States

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